molecular formula C14H9ClF2N2O2 B1670561 Diflubenzuron CAS No. 35367-38-5

Diflubenzuron

Cat. No.: B1670561
CAS No.: 35367-38-5
M. Wt: 310.68 g/mol
InChI Key: QQQYTWIFVNKMRW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The mechanism of action of Diflubenzuron involves inhibiting the production of chitin, which is used by an insect to build its exoskeleton . It triggers insect larvae to molt early without a properly formed exoskeleton, resulting in the death of the larvae .

Cellular Effects

This compound is considered to be of very low acute toxicity . The primary target for toxicity is the erythrocytes, although the mechanism of haematotoxicity is uncertain . There is no evidence that this compound is either genotoxic or carcinogenic .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the production of chitin, which is used by an insect to build its exoskeleton . This triggers insect larvae to molt early without a properly formed exoskeleton, resulting in the death of the larvae .

Temporal Effects in Laboratory Settings

Aerobic degradation in water is a microbial process with a half-life of a few days, under both laboratory and field conditions . In the field, degradation of this compound, applied at practical rates, is influenced by pH, temperature, formulation, organic matter content, and depth of the water .

Dosage Effects in Animal Models

This compound has been shown to have a low acute toxicity in all tested species (rats, mice, and rabbits) . After oral administration of this compound in rats and mice, the LD50 was higher than 4640 mg/kg body weight . After dermal exposure of this compound in rats and rabbits, the LD50 was higher than 2000 mg/kg body weight .

Metabolic Pathways

The main metabolic pathway (over 90%) of this compound is hydrolysis leading to 2,6-difluorobenzoic acid and 4-chlorophenylurea . These are degraded with half-lives of about 4 and 6 weeks, respectively .

Transport and Distribution

This compound is usually applied directly to plants and water . Uptake of this compound through plant leaves does not occur . The adsorption of this compound on soil is rapid .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Given its role as an inhibitor of chitin synthesis, it is likely that it interacts with enzymes involved in this process, which are typically located in the cytoplasm of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diflubenzuron is synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 2,6-difluorobenzamide. The reaction typically occurs in an organic solvent such as acetone or dimethyl sulfoxide under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes purification steps such as recrystallization and solid-phase extraction to ensure the final product meets quality standards .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

Diflubenzuron has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study chitin synthesis inhibition and its effects on insect physiology.

    Biology: Employed in research on insect growth regulators and their impact on pest populations.

    Medicine: Investigated for potential use in controlling vector-borne diseases by targeting mosquito larvae.

    Industry: Utilized in agriculture for pest control in crops and forestry management

Comparison with Similar Compounds

    Hexaflumuron: Another benzoylurea insecticide with a similar mode of action.

    Lufenuron: Used in veterinary medicine to control flea infestations.

    Teflubenzuron: Employed in agriculture for pest control.

Uniqueness of Diflubenzuron: this compound is unique due to its high specificity for chitin synthesis inhibition and its effectiveness against a broad spectrum of insect pests. It is also relatively non-toxic to non-target organisms, making it a preferred choice for integrated pest management .

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide
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InChI

InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)
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InChI Key

QQQYTWIFVNKMRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F
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Molecular Formula

C14H9ClF2N2O2
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DSSTOX Substance ID

DTXSID1024049
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Molecular Weight

310.68 g/mol
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Physical Description

Diflubenzuron appears as colorless to yellow crystals. Used as a selective insecticide., White to yellowish-brown solid; [Merck Index] Colorless solid; [HSDB]; [MSDSonline], Solid
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Boiling Point

BP: 257 °C at 300 mm Hg
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Solubility

In water, 0.08 mg/L at 25 °C. pH 7, In water, approximately 0.2 ppm at 20 °C, In water, 0.10 mg/L at pH 4, 0.32 mg/L at pH 10, In water, 0.089 mg/L at 20 °C in deionized water, For more Solubility (Complete) data for DIFLUBENZURON (6 total), please visit the HSDB record page.
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Density

1.57 at 20 °C
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Vapor Pressure

9X10-10 mm Hg at 25 °C /gas saturation method/
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Mechanism of Action

Diflubenzuron has a good inhibitory action on several proteases, including chymotrypsin. ... Proteases such as chymotrypsin are known to activate chitin synthetase. Inhibition of naturally occurring protease (B) should therefore lead to a decrease in chitin synthesis activity. This mechanism, coupled with the effect of diflubenzuron on chitin synthesis, could explain the effectiveness of this compound on cuticular deposition., Diflubenzuron acts by inhibition of chitin synthesis and so interferes with the formation of the insect cuticle. This action is quite specific; related biochemical processes, such as chitin synthesis in fungi, and biosynthesis of hyaluronic acid and other mucopolysaccharides in chickens, mice and rats are not affected. In insect and rust mites, this mode of action can result larvicidal and ovicidal effects at the time of molting of the larvae or at hatching of the eggs.
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Color/Form

Colorless crystals

CAS No.

35367-38-5
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Melting Point

228 °C, Off-white to yellow crystals; Melting point: 210-230 °C, with decomposition /technical diflubenzuron/, 230 - 232 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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